molecular formula C16H24BrN3O2 B7003852 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7003852
M. Wt: 370.28 g/mol
InChI Key: CGEXRQSWXWFDBE-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a brominated methoxypyridine moiety attached to a piperidine ring, which is further substituted with a propan-2-yl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-11(2)20-6-4-12(5-7-20)15(21)18-9-13-8-14(17)10-19-16(13)22-3/h8,10-12H,4-7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEXRQSWXWFDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridin-3-amine and 1-propan-2-ylpiperidine-4-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 5-bromo-2-methoxypyridin-3-amine with 1-propan-2-ylpiperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methylpyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
  • N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxylate

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide is unique due to the presence of both a brominated pyridine and a piperidine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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